molecular formula C5H8BrN B080183 4-Bromovaleronitrile CAS No. 14470-12-3

4-Bromovaleronitrile

Cat. No. B080183
CAS RN: 14470-12-3
M. Wt: 162.03 g/mol
InChI Key: HCHUIWDKAUWPJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Bromovaleronitrile often involves halogenation and nitrile formation reactions. For example, the synthesis of 2-bromo-3-fluorobenzonitrile demonstrates the application of halodeboronation of aryl boronic acids, showcasing the generality of this transformation for synthesizing brominated and chlorinated aryl nitriles (Szumigala et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Bromovaleronitrile, such as (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, reveals intricate details through X-ray crystallography, indicating stabilization by various intramolecular and intermolecular interactions (Arunagiri et al., 2018).

Chemical Reactions and Properties

Research on 4-bromoaniline and its derivatives provides insights into the electrochemical oxidation processes, elucidating potential reaction mechanisms and product formations that could be relevant for understanding the chemical behavior of 4-Bromovaleronitrile (Kádár et al., 2001).

Physical Properties Analysis

Spectroscopic investigations, such as those conducted on 4-Bromo-3-methylbenzonitrile, provide essential information on electronic structure, vibrational properties, and other physical characteristics through methods like Density Functional Theory (DFT) (Shajikumar & Raman, 2018).

Chemical Properties Analysis

The chemical properties of brominated compounds can be inferred from studies on their reactivity and interaction patterns. For instance, research on 4'-Bromobiphenyl-4-carboxylic acid highlights methodologies for synthesizing brominated organic molecules, which are crucial for developing materials with specific functionalities (Zhu Yan-lon, 2015).

Scientific Research Applications

  • Electrochemical Oxidation : The electrochemical oxidation of halogenated anilines, including 4-bromoaniline, has been studied in acetonitrile solution, providing insights into the oxidation mechanisms and product identification (Kádár, Nagy, Karancsi, & Farsang, 2001).

  • Complexation Chemistry : The regioselective complexation of a non-symmetric 5-bromovaleronitrile axle by a non-symmetric pillar[5]arene was described, forming an oriented interpenetrated complex (Shu, Chen, Hou, Meng, Zheng, & Li, 2014).

  • Toxicology : Studies on bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a related compound, showed its wide use in cereal production and its impact on human health, highlighting the need for understanding its persistence in the body (Semchuk, Mcduffie, Senthilselvan, Cessna, & Irvine, 2004).

  • Herbicide Resistance : Transgenic plants expressing a bacterial detoxification gene for bromoxynil showed resistance to high levels of this herbicide, indicating a method for herbicide resistance in agriculture (Stalker, Mcbride, & Malyj, 1988).

  • Spectroscopic Analysis : Spectroscopic studies of 4-Bromo-3-methylbenzonitrile, a compound similar to 4-Bromovaleronitrile, were conducted to understand its electronic structure, vibrational properties, and thermodynamic properties (Shajikumar & Raman, 2018).

  • Organic Photovoltaics : 4-bromoanisole, a compound in the same family as 4-Bromovaleronitrile, was used as a processing additive in organic photovoltaic devices, indicating its potential in electronic applications (Liu, Huettner, Rong, Sommer, & Friend, 2012).

  • Biotransformation under Various Conditions : The anaerobic biodegradability of bromoxynil and its transformation product, 3,5‐dibromo‐4‐hydroxybenzoate, were studied under different conditions, providing insights into environmental remediation techniques (Knight, Berman, & Häggblom, 2003).

  • Synthesis of Biological Compounds : Bromo-4-isobutyloxyphenyl carbothioamide, synthesized from 4-hydroxybenzonitrile, a compound related to 4-Bromovaleronitrile, is important in synthesizing biologically active compounds like febuxostat (Wang, Guo, Wang, Zhu, & Xu, 2016).

Future Directions

While specific future directions for 4-Bromovaleronitrile are not available, it’s worth noting that chemical compounds like this can have potential applications in various fields, including the development of new drugs .

properties

IUPAC Name

4-bromopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN/c1-5(6)3-2-4-7/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHUIWDKAUWPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884754
Record name Pentanenitrile, 4-bromo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromopentanenitrile

CAS RN

14470-12-3
Record name 4-Bromopentanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14470-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanenitrile, 4-bromo-
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Record name Pentanenitrile, 4-bromo-
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Record name Pentanenitrile, 4-bromo-
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Record name 4-bromovaleronitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
EC JORGENSEN, PA LEHMAN - The Journal of Organic …, 1961 - ACS Publications
… The condensation was successful with 3-bromobutyronitrile (I), 4-bromovaleronitrile (II), 3-dimethylaminopropyl chloride (IV), and 71-butyl bromide (V), but failed with 5-chlorocapro-…
Number of citations: 7 pubs.acs.org
SB Mirviss - The Journal of Organic Chemistry, 1989 - ACS Publications
… nitrile, 4-bromovaleronitrile with IV. Grignards are known to react in high yield with the nitrile group of nitriles in the presence of a copper® catalyst.* On the other hand, …
Number of citations: 42 pubs.acs.org
WL Meyer, TE Goodwin, RJ Hoff… - The Journal of Organic …, 1977 - ACS Publications
… The mixture was heated toreflux and after 10 min 181 g (1.12 mol) of 4-bromovaleronitrile (bp 108-110 C, 10 mm) in 1 L of dry PhH was added dropwise over 30 min. After 36 h at reflux …
Number of citations: 16 pubs.acs.org
RT Skerlj, GJ Bridger, A Kaller… - Journal of medicinal …, 2010 - ACS Publications
… Compound 42 was prepared by N-alkylation of 35 with 4-bromovaleronitrile followed by Raney Ni catalyzed hydrogenation to afford the primary amine which was converted to the HBr …
Number of citations: 125 pubs.acs.org
M Barreca, V Spanò, MV Raimondi… - ACS Medicinal …, 2022 - ACS Publications
… Subsequent reaction with 4-bromovaleronitrile followed by reduction with nickel Raney under H 2 led to the desired AMD070 as a racemic mixture (Scheme 4), which upon HPLC …
Number of citations: 19 pubs.acs.org
S Kunichika, Y Sakakibara - Bulletin of the …, 1960 - repository.kulib.kyoto-u.ac.jp
The synthesis of e-caprolactam from 1, 4-butanediol or tetrahydrofuran has been attended to for the purpose of preparing nylon-6 from acetylene, since these materials have come to …
Number of citations: 2 repository.kulib.kyoto-u.ac.jp
GL Grady, HG Kuivila - The Journal of Organic Chemistry, 1969 - ACS Publications
The most useful reactions of organotin hydrides in-clude additions to unsaturated systems and reductions of functional groups such as halides. 1 Preparation of the organotin hydride …
Number of citations: 79 pubs.acs.org
M Pereyre, JP Quintard, A Rahm - 2013 - books.google.com
Tin in Organic Synthesis is a systematic presentation of the organic chemistry of tin. This book discusses the significant advances that have been made with regard to the applications of …
Number of citations: 112 books.google.com
G Bram, T Fillebeen-Khan… - Synthetic Communications, 1980 - Taylor & Francis
The use of inorganic supports as alternatives to organic solvents is becoming increasingly widespread in synthetic organic chemistry 1,2 . Such media involve milder reactions …
Number of citations: 43 www.tandfonline.com
OJ Braenden, PO Wolff - Bulletin of the World Health Organization, 1954 - apps.who.int
As a basis for a series of studies on the pharmacological, therapeutic, and addictive properties of synthetic drugs with morphine-like effect, this paper deals with chemical aspects of the …
Number of citations: 3 apps.who.int

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